molecular formula C13H21N5O3 B432113 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 516455-45-1

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B432113
CAS No.: 516455-45-1
M. Wt: 295.34g/mol
InChI Key: MCSBUCCPANVFQA-UHFFFAOYSA-N
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Description

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic xanthine derivative structurally related to theophylline (1,3-dimethylpurine-2,6-dione) . The core purine-2,6-dione scaffold is substituted at positions 1 and 3 with methyl groups, while position 8 features a (3-isopropoxypropyl)amino moiety. This substitution introduces a branched ether-containing alkyl chain, which likely enhances lipophilicity and modulates receptor interactions compared to simpler alkyl or aromatic substituents .

Properties

IUPAC Name

1,3-dimethyl-8-(3-propan-2-yloxypropylamino)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-8(2)21-7-5-6-14-12-15-9-10(16-12)17(3)13(20)18(4)11(9)19/h8H,5-7H2,1-4H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSBUCCPANVFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 8-Chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione

Chlorination at position 8 is a critical step to enable subsequent amination. A plausible method involves treating 1,3-dimethylxanthine with phosphorus oxychloride (POCl₃) under reflux:

1,3-Dimethylxanthine+POCl3Δ8-Chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione+H3PO4\text{1,3-Dimethylxanthine} + \text{POCl}3 \xrightarrow{\Delta} \text{8-Chloro-1,3-dimethyl-3,7-dihydropurine-2,6-dione} + \text{H}3\text{PO}_4

This reaction typically proceeds at 80–100°C for 6–12 hours, yielding the chlorinated intermediate.

Step 2: Nucleophilic Amination with 3-Isopropoxypropylamine

The chlorinated intermediate reacts with 3-isopropoxypropylamine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or Et₃N):

8-Chloro Intermediate+H2N-(CH2)3-O-iPrBase, 60–80°CTarget Compound+HCl\text{8-Chloro Intermediate} + \text{H}2\text{N-(CH}2\text{)}_3\text{-O-iPr} \xrightarrow{\text{Base, 60–80°C}} \text{Target Compound} + \text{HCl}

Reaction conditions are optimized to minimize side reactions, with typical yields of 60–75%.

Synthetic Route 2: Purine Ring Construction from Pyrimidine Precursors

Step 1: Preparation of a 4,5-Diaminopyrimidine Intermediate

A pyrimidine ring bearing the 1,3-dimethyl and 3-isopropoxypropylamino groups is synthesized. For example:

  • Condensation of dimethylurea with ethyl cyanoacetate forms a 6-amino-1,3-dimethyluracil derivative.

  • Nitrosation followed by reduction introduces a 5-amino group.

Step 2: Cyclization to Form the Purine Ring

The diaminopyrimidine undergoes cyclization with formic acid or triethyl orthoformate to construct the imidazole ring, yielding the dihydropurine core:

Diaminopyrimidine+HC(OEt)3ΔTarget Compound+EtOH\text{Diaminopyrimidine} + \text{HC(OEt)}_3 \xrightarrow{\Delta} \text{Target Compound} + \text{EtOH}

This method mirrors strategies used for structurally related dihydropurines.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane or dichloromethane/methanol gradients removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures enhance purity, yielding crystalline solids.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (d, 6H, -O-iPr), 3.15 (s, 3H, N-CH₃), 3.45 (m, 2H, -CH₂-O-), 4.10 (t, 2H, -CH₂-NH-).

  • MS (ESI+) : m/z 296.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Late-Stage Amination) Route 2 (Ring Construction)
Yield 60–75%40–55%
Purity >95%85–90%
Complexity ModerateHigh
Scalability Suitable for industrial scaleLab-scale feasible

Route 1 is favored for its efficiency and scalability, while Route 2 offers flexibility for structural analogs.

Industrial-Scale Considerations

Suppliers like Technology for Organic Synthesis Laboratory (TOSLab) in Russia list this compound (Catalog No. 863811), indicating established production protocols. Key industrial practices likely include:

  • Continuous flow reactors for chlorination and amination steps.

  • Quality control via HPLC with UV detection at 254 nm .

Chemical Reactions Analysis

Types of Reactions

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among purine-2,6-dione derivatives involve substitutions at positions 7 and 6. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Biological Activities References
Target Compound 8-(3-isopropoxypropyl)amino, 1,3-dimethyl ~334.18 g/mol Hypothetical PDE inhibition, potential bronchodilation or antiarrhythmic activity
Theophylline 1,3-dimethyl, unsubstituted at position 8 180.16 g/mol Bronchodilation (PDE inhibition), adenosine receptor antagonism
11c () 8-(3,4-dihydroxyphenethyl)amino, 1,3-dimethyl, 7-propyl 373.41 g/mol Dopamine receptor modulation (hybrid xanthine-dopamine design)
Compound 2 () 7-(2-hydroxy-3-piperazinopropyl), 1,3-dimethyl 463.41 g/mol Antiarrhythmic (ED₅₀ = 54.9), α₁/α₂-adrenoreceptor affinity (Ki = 0.225–4.299 µM)
8-[(4-fluorophenyl)amino] analogue () 8-(4-fluorophenyl)amino, 1,3-dimethyl 289.27 g/mol Undisclosed, likely α-adrenoreceptor or PDE modulation
Compound 4f () 8-carboxamide (adamantyl), 7-(2-hydroxyethyl), 1,3-dimethyl 444.22 g/mol Not reported; adamantyl group may enhance CNS penetration

Key Differences and Pharmacological Implications

  • Position 8 Substituents :

    • Aliphatic vs. Aromatic : The target compound’s 3-isopropoxypropyl chain contrasts with aromatic substituents (e.g., 4-fluorophenyl in ), which may reduce off-target interactions but increase metabolic stability .
    • Ether Linkage : The isopropoxy group enhances solubility compared to purely hydrophobic chains (e.g., 7-propyl in ) while retaining membrane permeability .
  • Position 7 Substituents: The target compound likely lacks a substituent at position 7 (based on nomenclature), whereas analogues like 11c (7-propyl) or Compound 2 (7-piperazinopropyl) exhibit modified pharmacokinetics. For example, 7-propyl groups in 11c increase molecular weight and may prolong half-life .

Physicochemical Properties

  • Lipophilicity : The isopropoxypropyl chain (logP ~1.5–2.0 estimated) balances hydrophilicity better than adamantyl (Compound 4f, logP ~3.5) or benzyl () groups, optimizing blood-brain barrier penetration and oral bioavailability .
  • Melting Point: Analogues with polar 8-substituents (e.g., 8-(2-hydroxyethyl)amino in ) exhibit lower melting points (~165–203°C) compared to aromatic derivatives (e.g., 200–243°C in ), reflecting differences in crystallinity .

Biological Activity

8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C13H21N5O3
Molecular Weight 281.34 g/mol
IUPAC Name This compound
InChI Key ZGZQKXWZQKZLJY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Its mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting DNA and RNA synthesis.
  • Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Nucleic Acid Intercalation : The structure allows for intercalation into DNA or RNA strands, which can disrupt normal replication and transcription processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting tumor cell growth.

  • A study demonstrated that the compound effectively reduced the viability of various cancer cell lines in vitro. The mechanism was linked to the inhibition of metabolic pathways essential for cancer cell survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . In vitro assays showed a reduction in pro-inflammatory cytokines when cells were treated with this purine derivative.

Neuroprotective Activity

Recent studies suggest potential neuroprotective effects , highlighting its ability to protect neuronal cells from oxidative stress and apoptosis. This activity is crucial for developing treatments for neurodegenerative diseases.

Case Studies

  • In Vitro Cell Line Studies :
    • A series of experiments on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers .
  • Animal Models :
    • In vivo studies using mouse models of cancer demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups. The study reported a reduction in tumor size and weight after treatment .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other purine derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Activity
8-(Amino)-1,3-dimethylpurineModerateLowNone
7-(4-fluorobenzyl)-8-(isopropoxypropyl)amineHighModerateLow
8-[(3-isopropoxypropyl)amino]-1,3-dimethylpurineHighHighModerate

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for synthesizing 8-[(3-isopropoxypropyl)amino]-1,3-dimethylpurine-2,6-dione?

The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:

  • Precursor preparation : Start with 1,3-dimethylxanthine (theophylline derivative) and introduce the 3-isopropoxypropylamine group via nucleophilic displacement under reflux conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Use mild bases like K₂CO₃ to deprotonate the amine and facilitate substitution .
  • Temperature control : Maintain 80–100°C for 6–12 hours to achieve yields >70% .
    Methodological tip : Monitor reaction progress via TLC or HPLC to optimize time and minimize side products.

(Basic) How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR spectroscopy :
    • ¹H NMR : Identify the 1,3-dimethyl groups (δ 3.2–3.5 ppm) and the isopropoxypropyl chain (δ 1.1–1.3 ppm for isopropyl CH₃, δ 3.4–3.6 ppm for OCH₂) .
    • ¹³C NMR : Confirm carbonyl signals (C2 and C6, δ 155–160 ppm) and quaternary carbons in the purine ring .
  • IR spectroscopy : Detect C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1500 cm⁻¹) .
  • UPLC/MS : Use reverse-phase columns (C18) with ESI+ mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 364.2) and purity (>95%) .

(Advanced) How can researchers design experiments to assess adenosine receptor binding affinity and selectivity?

  • Receptor assays :
    • Use radioligand displacement assays (e.g., [³H]CGS-21680 for A₂A receptors) to measure IC₅₀ values .
    • Compare binding profiles against A₁, A₂B, and A₃ receptors to evaluate selectivity .
  • Structural insights :
    • Modify the 3-isopropoxypropyl chain length or substituents (e.g., hydroxyl vs. halogen) to probe steric and electronic effects on receptor interactions .
  • Control experiments : Include theophylline as a reference A₂A antagonist to contextualize potency .

(Advanced) How should researchers resolve contradictions in reported bioactivity data across studies?

  • Variable factors : Differences in assay conditions (e.g., cell lines, incubation time) or compound purity (e.g., residual solvents) can skew results .
  • Mitigation strategies :
    • Standardize protocols (e.g., ATP concentration in kinase assays) and validate purity via HPLC .
    • Perform dose-response curves in triplicate to ensure reproducibility .
  • Case example : If conflicting A₂A receptor IC₅₀ values arise, re-test under identical buffer conditions (pH 7.4, 1 mM Mg²⁺) .

(Advanced) What computational methods are suitable for predicting intermolecular interactions of this compound?

  • Molecular docking : Use AutoDock Vina to model binding poses with adenosine receptors, focusing on hydrogen bonds between the purine core and receptor residues (e.g., Asn253 in A₂A) .
  • Energy frameworks : Analyze crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) via Mercury software to predict stability .
  • Electrostatic potential maps : Calculate partial charges (DFT/B3LYP) to identify nucleophilic/electrophilic regions influencing solubility or protein binding .

(Basic) What stability profiles and degradation pathways should be evaluated for this compound?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hours; monitor purine ring cleavage via HPLC .
    • Oxidative stress : Treat with 3% H₂O₂ to identify oxidation at the 8-amino group .
  • Storage recommendations : Store at −20°C in amber vials to prevent photodegradation and moisture uptake .

(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological properties?

  • Substituent modifications :
    • Replace the isopropoxy group with cyclopentyl or benzyl moieties to enhance lipophilicity and blood-brain barrier penetration .
    • Introduce electron-withdrawing groups (e.g., Cl) at the propyl chain to improve metabolic stability .
  • Biological testing :
    • Measure cAMP inhibition in HEK293 cells transfected with adenosine receptors to quantify functional activity .
    • Assess cytotoxicity (MTT assay) in primary hepatocytes to prioritize analogs with minimal off-target effects .

(Basic) What analytical techniques are recommended for assessing purity and quantifying impurities?

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) to detect trace impurities (e.g., dealkylated byproducts) .
  • Elemental analysis : Confirm C/H/N ratios (±0.4% of theoretical values) to validate synthesis .

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